1-[3-(Trifluoromethyl)benzenesulfonyl]piperazine
Overview
Description
Preparation Methods
The synthesis of 1-[3-(Trifluoromethyl)benzenesulfonyl]piperazine involves several steps. One common method includes the reaction of 3-(trifluoromethyl)benzenesulfonyl chloride with piperazine under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
1-[3-(Trifluoromethyl)benzenesulfonyl]piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like triethylamine, and catalysts such as palladium . Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-[3-(Trifluoromethyl)benzenesulfonyl]piperazine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[3-(Trifluoromethyl)benzenesulfonyl]piperazine involves its interaction with specific molecular targets and pathways. The compound can form electron donor-acceptor complexes with other molecules, leading to various chemical transformations . For example, it can undergo single electron transfer reactions under visible light irradiation, resulting in the formation of radical species .
Comparison with Similar Compounds
1-[3-(Trifluoromethyl)benzenesulfonyl]piperazine can be compared with other sulfonyl piperazine compounds, such as:
1-{[4-(Trifluoromethyl)phenyl]sulfonyl}piperazine: Similar structure but with the trifluoromethyl group in the para position.
1-{[3-(Trifluoromethyl)phenyl]sulfonyl}morpholine: Similar structure but with a morpholine ring instead of a piperazine ring.
The uniqueness of this compound lies in its specific trifluoromethyl and sulfonyl functional groups, which impart distinct chemical properties and reactivity .
Properties
IUPAC Name |
1-[3-(trifluoromethyl)phenyl]sulfonylpiperazine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3N2O2S/c12-11(13,14)9-2-1-3-10(8-9)19(17,18)16-6-4-15-5-7-16/h1-3,8,15H,4-7H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIYPETNTYHIVOH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)S(=O)(=O)C2=CC=CC(=C2)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
97630-01-8 | |
Record name | 1-[3-(trifluoromethyl)benzenesulfonyl]piperazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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